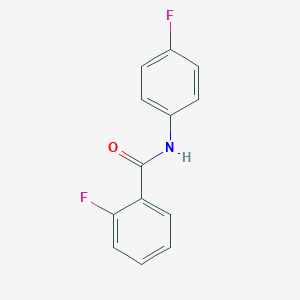

2-fluoro-N-(4-fluorophenyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSFSHRXSKXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336285 | |

| Record name | 2-fluoro-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294849-21-1 | |

| Record name | 2-fluoro-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acid Chloride Formation :

2-Fluorobenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) or toluene at reflux (40–80°C) for 4–6 hours. Catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction. -

Amide Bond Formation :

The acid chloride is treated with 4-fluoroaniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl. Reactions proceed at 0–25°C for 1–3 hours, yielding the crude product, which is purified via recrystallization (ethanol/water) or column chromatography.

Optimization and Yield

-

Key Variables :

Carbodiimide-Mediated Coupling

This method avoids handling corrosive acid chlorides by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).

Procedure

-

Activation :

2-Fluorobenzoic acid (1 eq) is dissolved in DCM or tetrahydrofuran (THF) with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) at 0°C. Activation proceeds for 30 minutes. -

Coupling :

4-Fluoroaniline (1.1 eq) is added, and the mixture stirs at 25°C for 12–24 hours. The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Performance Metrics

-

Advantages : Mild conditions, suitable for heat-sensitive substrates.

-

Limitations : Requires stoichiometric coupling agents, increasing cost.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Protocol

Outcomes

Industrial-Scale Synthesis

For bulk production, continuous-flow reactors offer advantages in safety and consistency.

Process Description

Scalability Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability | Cost |

|---|---|---|---|---|---|

| Acid Chloride | 65–78 | 95 | 6–8 h | Moderate | Low |

| Carbodiimide-Mediated | 70–85 | 97 | 12–24 h | Low | Medium |

| Microwave-Assisted | 88–92 | 98 | 10–20 min | High | High |

| Continuous-Flow | 82–87 | 96 | 2–5 min | Very High | Medium |

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form sulfoxides or sulfones:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions .

-

Mechanism : The carbamothioyl group (C=S) is oxidized to C=O or C=SO₂, altering the compound’s lipophilicity and bioactivity .

Oxidation Products

| Oxidizing Agent | Product Type | Key Functional Group |

|---|---|---|

| H₂O₂ | Sulfoxide | C=S → C=O |

| KMnO₄ | Sulfone | C=S → C=SO₂ |

Substitution Reactions

Fluorine atoms on the benzamide and phenyl rings are susceptible to nucleophilic substitution:

-

Reagents : Sodium iodide (NaI) or thiols (e.g., cysteine).

-

Conditions : Polar aprotic solvents (DMF) or alcohols (ethanol) at elevated temperatures (80–120°C).

Substitution Pathways

-

Aromatic Fluorine Replacement : Nucleophilic aromatic substitution (SNAr) replaces fluorine with amines or alkoxides.

-

Carbamothioyl Substitution : Thiols displace the sulfur atom, forming disulfide bonds.

Reduction Reactions

Reduction targets the carbamothioyl group:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ethanol.

-

Products : The C=S bond is reduced to C=SH or C=SAlkyl, depending on reaction conditions.

Reduction Mechanism

The carbamothioyl group reacts with hydride donors, forming intermediates that stabilize through resonance.

Characterization Data

Spectroscopic Analysis

Thermal Data

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-N-(4-fluorophenyl)benzamide serves as an important building block in the synthesis of pharmaceuticals. The presence of fluorine enhances its biological activity and metabolic stability, making it a valuable component in drug design.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its structure allows for targeted modifications to enhance efficacy against specific pathogens .

- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting potential applications in treating anxiety and seizure disorders. The modulation of these receptors can influence neurotransmission, providing avenues for therapeutic interventions .

Materials Science

The compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the formulation of materials with specific characteristics, such as enhanced durability and resistance to environmental degradation.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and protein binding. This application is crucial for understanding the mechanisms of action of various biological targets, which can lead to the discovery of new therapeutic agents.

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited microbial growth in a concentration-dependent manner. Structural modifications were shown to enhance its antimicrobial properties, making it a candidate for agricultural applications in crop protection formulations.

Neurological Applications

In vitro studies have highlighted the ability of similar benzamide derivatives to modulate GABA-A receptor activity. These findings suggest that this compound could be explored further for its potential use in treating neurological disorders associated with GABAergic dysfunction .

Metabolic Stability Assessment

Comparative studies using human liver microsomes indicated that this compound exhibits superior metabolic stability compared to non-fluorinated analogs. This characteristic is essential for maintaining therapeutic levels in vivo without rapid degradation, thereby enhancing its viability as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluoro-N-(4-fluorophenyl)benzamide

- Structure : Fluorines at the 4-position of both the benzoyl and aniline rings.

- Crystallography: Crystallizes in space group P-1 (No. 2) with molecules aligned along the c-axis. Layers of fluorine atoms form at planes $ z = n + 1/2 $, promoting dense packing .

- Comparison : The para-fluorine on the benzoyl ring reduces steric hindrance compared to the ortho-substituted target compound, leading to distinct hydrogen-bonding networks.

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Fluorines at the 2-position (benzoyl) and 2,4-positions (aniline).

- Crystallography : Forms a planar hydrogen-bonded dimer via N–H···O interactions. The 2,4-difluoro substitution on the aniline ring induces stronger C–F···H–C contacts than the target compound .

- Comparison : The additional fluorine at the aniline 2-position increases electronegativity, altering dipole moments and solubility.

2-Fluoro-N-(4-methoxyphenyl)benzamide

- Structure : Methoxy group at the 4-position of the aniline ring instead of fluorine.

- Conformation : The N1–H1 bond adopts a syn arrangement with the methoxy group, contrasting with the antiperpendicular orientation relative to fluorine in the target compound .

- Comparison : The methoxy group enhances solubility in polar solvents but reduces thermal stability due to weaker C–H···O interactions compared to C–H···F .

Electronic and Physicochemical Properties

4-Cyano-N-(2-fluorophenyl)benzamide

- Structure: Cyano group at the 4-position of the benzoyl ring and fluorine at the 2-position of the aniline.

- Electronic Effects: The electron-withdrawing cyano group increases the compound’s dipole moment (6.1 D vs. 3.8 D for the target) and reduces $ \text{p}K_a $ (8.2 vs. 9.5) .

- Comparison: Higher reactivity in nucleophilic substitutions due to the cyano group’s electron-deficient nature.

N-(2-Chloro-4-fluorophenyl)benzamide

(E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)benzamide (Compound 17)

- Activity: Displays anti-proliferative activity in cancer cell lines (IC$_{50}$ = 0.8–1.2 µM) with lower cytotoxicity to normal cells (MCF-10A) than the target compound .

- Comparison : The hydroxamate moiety enhances histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound.

Biological Activity

2-Fluoro-N-(4-fluorophenyl)benzamide, also known as EVT-406390, is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.22 g/mol. The compound features two fluorine substituents and an amide functional group, enhancing its lipophilicity and metabolic stability, which are critical for drug development.

Key Structural Features:

- Amide Group: Facilitates hydrogen bonding and enhances solubility.

- Fluorine Atoms: Improve binding affinity to biological targets and influence metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine enhances the compound's ability to penetrate cell membranes and modulate enzyme activities, which can lead to diverse pharmacological effects such as anticancer and antipsychotic activities.

Anticancer Activity

Recent studies have highlighted the compound's potential in oncology. For instance, research indicates that fluorinated benzamides can serve as effective histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. A related study demonstrated that a structurally similar compound exhibited selective inhibition against HDAC1, HDAC2, and HDAC3 with an IC50 value of 95.48 nM against HDAC3 .

Table 1: Comparison of Biological Activities

| Compound Name | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| EVT-406390 | HDAC3 | 95.48 | Anticancer |

| FNA | HDAC1/2/3 | 95.48 | Anticancer |

| SAHA | HDAC1/2/3 | 17.25 | Anticancer |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the fluorination pattern significantly affect the biological activity of benzamides. The presence of fluorine atoms can enhance binding affinities through specific interactions such as hydrogen bonding and π-π stacking with target proteins.

Synthesis

The synthesis of this compound typically involves standard organic synthesis techniques, including:

- Reactions involving amines and acyl chlorides.

- Fluorination methods to introduce fluorine atoms at specific positions on the aromatic rings.

Case Studies

Several studies have explored the potential applications of this compound in drug development:

- Antitumor Studies : In vitro assays have shown that compounds similar to EVT-406390 exhibit significant antiproliferative effects on various cancer cell lines, suggesting a promising avenue for therapeutic development .

- Psychiatric Applications : Due to its structural similarities with known antipsychotic agents, further research is warranted to evaluate its efficacy in treating psychiatric disorders.

Q & A

Q. What are the established synthetic routes for preparing 2-fluoro-N-(4-fluorophenyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling fluorinated benzoyl chloride derivatives with substituted anilines. For example, silylation using agents like bis(trimethylsilyl)acetamide (BSA) can activate intermediates for polycondensation reactions to form aromatic polyamides . Alternatively, condensation of 4-fluorobenzohydrazide with anhydrides (e.g., phthalic anhydride in acetic acid) has been employed, followed by crystallization to isolate the product . Key factors include temperature control (e.g., 80–100°C for silylation), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Core techniques include:

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- NMR : and NMR identify substituent positions and fluorine environments .

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions in monoclinic P2/n space groups) .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis complement experimental crystallographic data for fluorinated benzamides?

DFT calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps), which correlate with experimental SCXRD bond lengths and angles. Hirshfeld surfaces quantify intermolecular interactions (e.g., F···H contacts contribute ~7% to crystal packing in fluorinated analogs) . Discrepancies between theoretical and experimental data (e.g., <0.01 Å in bond lengths) highlight areas for refining computational models, such as incorporating solvent effects .

Q. What crystallographic challenges arise during refinement of fluorinated benzamides, and how are they addressed using software like SHELX?

Fluorine’s high electron density can cause disorder in crystal lattices, complicating electron density maps. SHELXTL and SHELXL enable robust refinement via:

Q. How do fluorine substituents influence the reactivity and supramolecular assembly of this compound?

Fluorine enhances lipophilicity and metabolic stability while directing intermolecular interactions:

- Electronic effects : Electron-withdrawing fluorine withdraws electron density from the amide, reducing nucleophilic attack susceptibility .

- Crystal packing : F···F interactions (3.0–3.5 Å) and C–F···H–C contacts stabilize layered structures, critical for material properties .

- Biological activity : Fluorine’s small size and high electronegativity improve binding to hydrophobic enzyme pockets in medicinal chemistry analogs .

Q. What methodological considerations are critical for solvent-free synthesis of fluorinated benzamides, and how do microwave-assisted techniques compare to conventional methods?

Solvent-free routes reduce waste and improve atom economy. Microwave irradiation accelerates reactions (e.g., Fries rearrangement for benzamide derivatives) by enabling rapid heating (50–150°C) and uniform energy distribution. Yields from microwave methods often exceed 85%, compared to ~70% for thermal methods, with shorter reaction times (<1 hour vs. 6–12 hours) . Key parameters include microwave power (300–600 W) and catalyst selection (e.g., acid-free conditions prevent decomposition) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between experimental and computational bond lengths in fluorinated benzamides?

Discrepancies >0.02 Å may arise from crystal packing stresses unaccounted for in gas-phase DFT models. Hybrid approaches (e.g., periodic DFT with plane-wave basis sets) better simulate solid-state environments . Cross-validation using multiple software packages (e.g., Gaussian vs. VASP) and experimental datasets (e.g., SCXRD vs. neutron diffraction) improves reliability .

Q. Why do fluorinated benzamides exhibit variable biological activity despite structural similarity?

Subtle changes in fluorine positioning (para vs. ortho) alter electronic profiles and steric hindrance. For example, para-fluorine enhances π-stacking with aromatic enzyme residues, while ortho-substituents disrupt binding via steric clashes . Activity assays (e.g., IC measurements) paired with molecular docking studies (AutoDock Vina) can map structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.